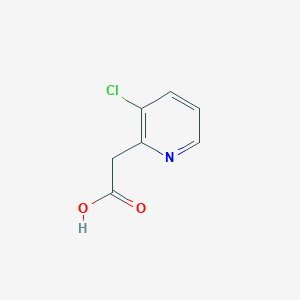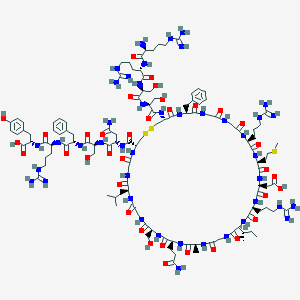
Atrial Natriuretic Factor (3-28) (human, bovine, porcine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atrial Natriuretic Factor (3-28) (human, bovine, porcine) is a peptide hormone synthesized and secreted by the atrial myocardium. It plays a crucial role in regulating blood pressure, fluid balance, and electrolyte homeostasis. This compound is derived from the larger precursor, atrial natriuretic peptide, and is involved in various physiological processes, including vasodilation and natriuresis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Atrial Natriuretic Factor (3-28) (human, bovine, porcine) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions, with each amino acid being protected by specific protecting groups to prevent unwanted side reactions. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Atrial Natriuretic Factor (3-28) (human, bovine, porcine) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of the peptide. The use of cGMP (current Good Manufacturing Practice) facilities ensures the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Atrial Natriuretic Factor (3-28) (human, bovine, porcine) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s structure and function.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used to oxidize the peptide, particularly at cysteine residues to form disulfide bonds.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds.
Substitution: Amino acid substitution can be achieved using specific reagents that target particular residues under controlled conditions.
Major Products Formed: The major products formed from these reactions include modified peptides with altered disulfide bonds, reduced peptides, and peptides with substituted amino acids. These modifications can significantly impact the peptide’s biological activity and stability.
Aplicaciones Científicas De Investigación
Atrial Natriuretic Factor (3-28) (human, bovine, porcine) has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: The peptide is employed in research on cardiovascular physiology, particularly in understanding its role in blood pressure regulation and fluid balance.
Medicine: Atrial Natriuretic Factor (3-28) (human, bovine, porcine) is investigated for its potential therapeutic applications in treating hypertension, heart failure, and other cardiovascular diseases.
Industry: The peptide is used in the development of diagnostic assays and as a standard in peptide analysis
Mecanismo De Acción
Atrial Natriuretic Factor (3-28) (human, bovine, porcine) exerts its effects by binding to specific receptors on target cells, primarily the guanylyl cyclase-A (GC-A) receptor. Upon binding, the receptor activates the enzyme guanylyl cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, mediating various physiological responses, including vasodilation, natriuresis, and inhibition of aldosterone secretion.
Comparación Con Compuestos Similares
Atrial Natriuretic Peptide (1-28): This is the full-length peptide from which Atrial Natriuretic Factor (3-28) is derived. It has similar physiological functions but may differ in potency and receptor affinity.
Brain Natriuretic Peptide (BNP): Another member of the natriuretic peptide family, BNP is primarily involved in cardiac function and has similar effects on blood pressure and fluid balance.
C-type Natriuretic Peptide (CNP): CNP is more involved in bone growth and vascular homeostasis but shares some overlapping functions with Atrial Natriuretic Factor (3-28)
Uniqueness: Atrial Natriuretic Factor (3-28) (human, bovine, porcine) is unique due to its specific sequence and structure, which confer distinct biological activities. Its ability to selectively bind to the GC-A receptor and induce cGMP production makes it a valuable tool in cardiovascular research and potential therapeutic applications.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C118H187N43O36S3/c1-7-59(4)92-112(195)141-49-87(170)142-60(5)93(176)146-70(32-33-84(120)167)101(184)156-78(52-162)97(180)140-50-89(172)144-72(41-58(2)3)95(178)139-51-90(173)145-82(110(193)153-75(45-85(121)168)105(188)158-79(53-163)107(190)152-74(43-62-21-12-9-13-22-62)104(187)148-68(26-17-38-135-117(128)129)99(182)155-77(113(196)197)44-63-28-30-64(166)31-29-63)56-199-200-57-83(160-109(192)81(55-165)159-108(191)80(54-164)157-100(183)67(25-16-37-134-116(126)127)147-94(177)65(119)23-14-35-132-114(122)123)111(194)151-73(42-61-19-10-8-11-20-61)96(179)138-47-86(169)137-48-88(171)143-66(24-15-36-133-115(124)125)98(181)150-71(34-40-198-6)102(185)154-76(46-91(174)175)106(189)149-69(103(186)161-92)27-18-39-136-118(130)131/h8-13,19-22,28-31,58-60,65-83,92,162-166H,7,14-18,23-27,32-57,119H2,1-6H3,(H2,120,167)(H2,121,168)(H,137,169)(H,138,179)(H,139,178)(H,140,180)(H,141,195)(H,142,170)(H,143,171)(H,144,172)(H,145,173)(H,146,176)(H,147,177)(H,148,187)(H,149,189)(H,150,181)(H,151,194)(H,152,190)(H,153,193)(H,154,185)(H,155,182)(H,156,184)(H,157,183)(H,158,188)(H,159,191)(H,160,192)(H,161,186)(H,174,175)(H,196,197)(H4,122,123,132)(H4,124,125,133)(H4,126,127,134)(H4,128,129,135)(H4,130,131,136)/t59-,60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTSAHHZXZQHBE-VYYHEFJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C118H187N43O36S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2880.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
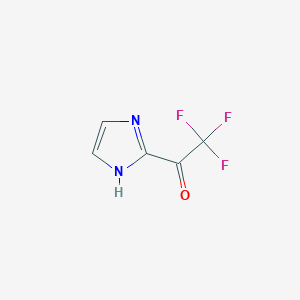
![[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecoxypropan-2-yl] hexadecanoate](/img/structure/B9316.png)
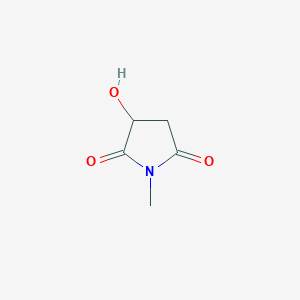
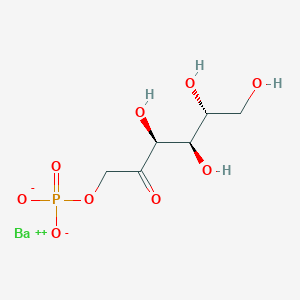
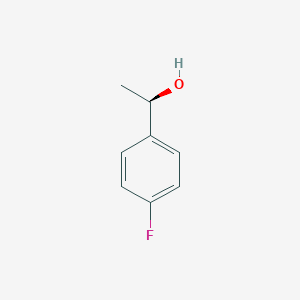

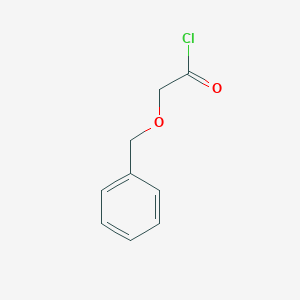

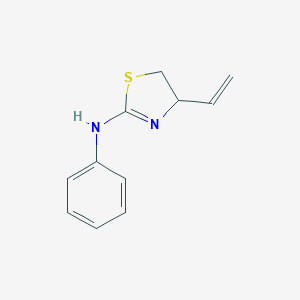
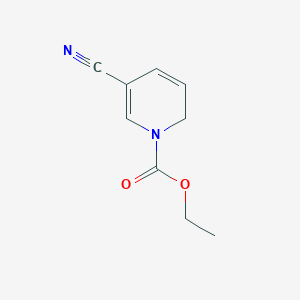
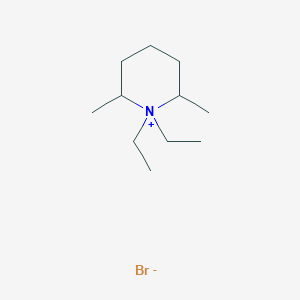
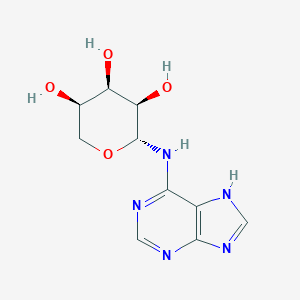
![N-[1-(aminomethyl)butyl]-N,N-dimethylamine](/img/structure/B9342.png)
